(3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
The compound (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a variety of functional groups, including bromophenyl, dimethoxy, nitrophenoxy, and dihydroisoquinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the 3-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the dimethoxy groups: Methoxylation of a suitable precursor using methanol and an acid catalyst.
Synthesis of the nitrophenoxy group: Nitration of phenol followed by etherification with a suitable alkylating agent.
Formation of the dihydroisoquinolinyl core: This can be synthesized through Pictet-Spengler reaction involving an aldehyde and an amine.
Coupling reactions: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dihydroisoquinolinyl groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various nucleophiles into the bromophenyl ring.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Possible use in the development of drugs targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
(3-bromophenyl)(6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Similar structure but with an amine group instead of a nitro group.
(3-chlorophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The unique combination of functional groups in (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23BrN2O6 |
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Molecular Weight |
527.4 g/mol |
IUPAC Name |
(3-bromophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C25H23BrN2O6/c1-32-23-13-16-10-11-27(25(29)17-4-3-5-18(26)12-17)22(21(16)14-24(23)33-2)15-34-20-8-6-19(7-9-20)28(30)31/h3-9,12-14,22H,10-11,15H2,1-2H3 |
InChI Key |
PDTFDPJIUHXDKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)Br)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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